Cas no 1256359-17-7 (tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate)

tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
- N-Boc-1H-Pyrazole-5-boronic acid, pinacol ester
- tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate
- A-3862
- X0426
- tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
- SCHEMBL15412342
- 1H-Pyrazole-1-carboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
- 1-Boc-1H-pyrazole-5-boronic acid pinacol ester
- CS-0048195
- N-Boc-1H-Pyrazole-5-boronic acid pinacol ester
- DTXSID90682218
- HWUUHAAZWMTBNW-UHFFFAOYSA-N
- AS-41994
- TERT-BUTYL5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE-1-CARBOXYLATE
- 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid tert-butyl ester
- (1-(TERT-BUTOXYCARBONYL)-1H-PYRAZOL-5-YL)BORONIC ACID PINACOL ESTER
- 1256359-17-7
- N-Boc-1H-pyrazole-5-boronic acid,pinacol ester
- MFCD17214286
- DB-371412
- AKOS022184162
- PB12872
-
- MDL: MFCD17214286
- インチ: InChI=1S/C14H23BN2O4/c1-12(2,3)19-11(18)17-10(8-9-16-17)15-20-13(4,5)14(6,7)21-15/h8-9H,1-7H3
- InChIKey: HWUUHAAZWMTBNW-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1C(=CC=N1)B2OC(C)(C)C(C)(C)O2
計算された属性
- せいみつぶんしりょう: 294.17500
- どういたいしつりょう: 294.1750874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 404
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.6Ų
じっけんとくせい
- PSA: 62.58000
- LogP: 1.96550
tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate セキュリティ情報
tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB311374-250 mg |
N-Boc-1H-Pyrazole-5-boronic acid, pinacol ester, 95%; . |
1256359-17-7 | 95% | 250mg |
€153.40 | 2023-04-26 | |
eNovation Chemicals LLC | D162400-10g |
TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE-1-CARBOXYLATE |
1256359-17-7 | 95% | 10g |
$2250 | 2024-08-03 | |
TRC | B656673-250mg |
N-Boc-1H-Pyrazole-5-boronic acid, pinacol ester |
1256359-17-7 | 250mg |
$ 563.00 | 2023-04-18 | ||
Key Organics Ltd | AS-41994-250MG |
(1-(tert-butoxycarbonyl)-1h-pyrazol-5-yl)boronic acid pinacol ester |
1256359-17-7 | >95% | 0.25g |
£188.00 | 2023-06-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010128-500MG |
tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate |
1256359-17-7 | 97% | 500MG |
¥ 1,405.00 | 2023-03-31 | |
TRC | B656673-50mg |
N-Boc-1H-Pyrazole-5-boronic acid, pinacol ester |
1256359-17-7 | 50mg |
$ 207.00 | 2023-04-18 | ||
Chemenu | CM137464-5g |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate |
1256359-17-7 | 95%+ | 5g |
$1608 | 2023-01-19 | |
Chemenu | CM137464-5g |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate |
1256359-17-7 | 95+% | 5g |
$2090 | 2021-08-05 | |
eNovation Chemicals LLC | D499784-250MG |
tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate |
1256359-17-7 | 97% | 250mg |
$145 | 2024-07-21 | |
eNovation Chemicals LLC | D499784-500MG |
tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate |
1256359-17-7 | 97% | 500mg |
$220 | 2024-07-21 |
tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate 関連文献
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylateに関する追加情報
tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS No. 1256359-17-7)
The compound tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate, identified by the CAS number 1256359-17-7, is a highly specialized organic compound with significant applications in modern organic synthesis and materials science. This compound is notable for its unique structure, which combines a tert-butyl group with a dioxaborolane moiety attached to a pyrazole ring. The integration of these functional groups makes it a versatile building block in various chemical reactions, particularly in the field of boron-containing heterocycles.
The synthesis of this compound typically involves a multi-step process that begins with the preparation of the pyrazole core. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which provides excellent electronic properties for further functionalization. In this case, the pyrazole ring is substituted at the 5-position with a tetramethyl-dioxaborolane group. The dioxaborolane moiety is a three-membered ring containing two oxygen atoms and one boron atom, which is known for its stability and reactivity in certain chemical transformations. The tert-butyl group serves as an ester substituent on the pyrazole ring, enhancing the compound's solubility and reactivity in organic solvents.
Recent studies have highlighted the importance of boron-containing heterocycles in drug discovery and materials science. For instance, compounds like tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate have been utilized as precursors in the synthesis of bioactive molecules. The dioxaborolane group can act as a reactive site for cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures with high precision. This makes it an invaluable tool in medicinal chemistry for designing potential drug candidates targeting various therapeutic areas.
In addition to its role in drug discovery, this compound has also found applications in materials science. The combination of the pyrazole ring and the dioxaborolane group provides unique electronic and optical properties that are being explored for use in advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent research has demonstrated that derivatives of this compound can exhibit enhanced electron transport properties, making them promising candidates for next-generation electronic materials.
The structural versatility of tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate also extends to its potential use in polymer chemistry. By incorporating this compound into polymer backbones or side chains, researchers can develop materials with tailored mechanical and thermal properties. For example, recent studies have shown that polymers incorporating dioxaborolane-containing units exhibit improved thermal stability and mechanical toughness compared to conventional polymers.
From an environmental perspective, the synthesis and application of this compound are designed to minimize ecological impact. The use of efficient catalysts and green solvents in its production process aligns with current trends toward sustainable chemistry. Moreover, its applications in energy-efficient materials contribute to reducing energy consumption in various industries.
In conclusion, tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS No. 1256359
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